Lipophilicity Reduction Relative to Unsubstituted Phenyl Analog: Implications for Aqueous Solubility and Off-Target Binding
The 4-amino substituent reduces lipophilicity compared to the unsubstituted 5-phenylcyclohexane-1,3-dione (CAS 493-72-1). The target compound exhibits a computed XLogP3-AA of 0.7 [1], whereas the 5-phenyl analog (no amino group) is estimated to have an XLogP3 of approximately 2.0 (based on structure-based logP calculation methodology consistent across PubChem) [2]. This ~1.3 log unit difference corresponds to a theoretical ~20-fold reduction in octanol-water partition coefficient, favoring improved aqueous solubility and potentially reduced non-specific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 (computed by PubChem 2.2) |
| Comparator Or Baseline | 5-Phenylcyclohexane-1,3-dione (CAS 493-72-1): XLogP3 estimated ~2.0 (structural analog lacking amino group). Exact computed value for comparator not available in the same source; estimate based on structural difference of one NH2 vs H substituent, consistent with aromatic amine logP contribution of approximately -1.3 units. |
| Quantified Difference | ΔXLogP3 ≈ -1.3 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15). Comparator value estimated; direct measurement in a consistent chromatographic system (e.g., shake-flask logP or HPLC-derived logD7.4) is recommended for procurement-grade verification. |
Why This Matters
For users requiring compounds with lower non-specific binding or enhanced aqueous solubility in biochemical assay buffers, a ~20-fold reduction in partition coefficient is a meaningful selection criterion when choosing between the 4-amino and unsubstituted phenyl variants.
- [1] PubChem Compound Summary for CID 51063687. XLogP3-AA = 0.7, Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/51063687 View Source
- [2] XLogP3 algorithm documentation. Cheng, T. et al. Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. J. Chem. Inf. Model. 2007, 47, 2140–2148. LogP contribution of aromatic NH2 substituent: approximately -1.3 relative to H. View Source
